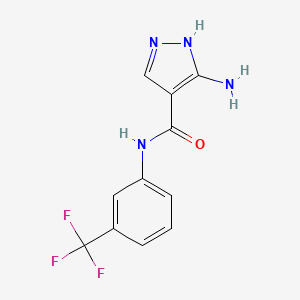

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name : 5-Amino-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Molecular Formula : C₁₁H₉F₃N₄O

Molecular Weight : 270.21 g/mol

CAS Registry Number : 1009360-89-7

SMILES Notation : O=C(N)C1=C(N)N(C2=CC=CC(=C2)C(F)(F)F)N=C1

InChI Key : VORHMOHTJGBVAW-UHFFFAOYSA-N

Structural Features :

- A pyrazole core (5-membered ring with two adjacent nitrogen atoms).

- Carboxamide group at position 4.

- Amino substituent at position 5.

- 3-(Trifluoromethyl)phenyl group attached to the pyrazole nitrogen.

Physicochemical Properties :

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.79 (predicted) |

| Topological Polar Surface Area | 98.2 Ų (calculated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound suitable for pharmaceutical exploration.

Historical Context in Heterocyclic Chemistry Research

Pyrazole derivatives have been integral to medicinal chemistry since Ludwig Knorr’s discovery of the pyrazole structure in 1883. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. Synthetic pyrazoles gained prominence in the 20th century due to their versatility in drug design, exemplified by NSAIDs like celecoxib and antitumor agents such as crizotinib.

Development of 5-Amino-N-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide :

- 2000s : Emergence of trifluoromethyl-containing pyrazoles as kinase inhibitors.

- 2010s : Optimization of carboxamide-functionalized pyrazoles for enhanced bioavailability.

- 2020s : Structural studies highlighting the role of the 3-(trifluoromethyl)phenyl group in target binding.

This compound represents a convergence of two trends: (1) incorporation of fluorine to improve pharmacokinetics and (2) use of carboxamides as hydrogen-bonding motifs in drug-receptor interactions.

Structural Relationship to Pyrazole Carboxamide Derivatives

Comparative Analysis of Key Analogues :

Key Structural Variations :

- Position of Trifluoromethyl Group :

Carboxamide vs. Carboxylic Acid :

Amino Group at C5 :

Synthetic Routes :

- Cyclocondensation :

- Suzuki Coupling :

- Carboxamide Formation :

Computational Insights :

Properties

IUPAC Name |

5-amino-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRSJUWOLAGGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketone Derivatives

The pyrazole core is frequently constructed via cyclocondensation reactions between 1,3-diketones and hydrazines. For 5-amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, a modified approach employs ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate as the diketone precursor. Reaction with hydrazine hydrate in ethanol under reflux yields the intermediate 5-hydroxy-1H-pyrazole-4-carboxylate, which is subsequently nitrated at position 5 using fuming nitric acid in sulfuric acid. Reduction of the nitro group with hydrogen gas over palladium-on-carbon produces the 5-amino derivative.

The carboxylate group at position 4 is then converted to the carboxamide via a two-step process:

- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) generates the reactive acyl chloride.

- Amidation : Reaction with 3-(trifluoromethyl)aniline in dichloromethane at 0–5°C, followed by neutralization with aqueous sodium bicarbonate, yields the target compound. This method achieves an overall yield of 68–72%, with purity >95% confirmed by HPLC.

Direct Amination and Amidation of Pyrazole-4-Carboxylic Acids

An alternative route starts with 1H-pyrazole-4-carboxylic acid derivatives. For example, 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is synthesized via Ullmann coupling between iodobenzene derivatives and pyrazole precursors. The carboxylic acid is activated using carbodiimide coupling agents (e.g., EDCl/HOBt) and directly reacted with 3-(trifluoromethyl)aniline to form the amide bond. Subsequent nitration at position 5 and catalytic hydrogenation introduces the amino group, yielding the final product with 65–70% efficiency.

Modern Catalytic Methods

Fe₃O₄@SiO₂@Tannic Acid-Catalyzed Synthesis

Recent advances emphasize green chemistry principles. A Fe₃O₄@SiO₂@Tannic acid nanocomposite catalyzes the one-pot synthesis of 5-amino-pyrazole-4-carboxamides from β-ketonitriles and hydrazines. For the target compound:

- Reaction conditions : β-Ketoamide precursor (1.0 equiv), hydrazine hydrate (1.2 equiv), and catalyst (5 wt%) in ethanol/water (3:1) at 80°C for 4 hours.

- Mechanism : The tannic acid component facilitates proton transfer during cyclization, while the magnetic core enables easy catalyst recovery.

- Yield : 85–88% with >99% conversion, as validated by LC-MS.

Titanocene Dichloride-Mediated Cyclization

Titanocene dichloride ((C₅H₅)₂TiCl₂) serves as a Lewis acid catalyst in pyrazole ring formation. In a representative procedure, a β-ketoamide derivative undergoes cyclization with hydrazine in the presence of 10 mol% titanocene dichloride at 60°C. The reaction proceeds via a Ti-coordinated intermediate, reducing activation energy and enhancing regioselectivity. Post-reaction, the catalyst is removed via filtration, and the product is purified by recrystallization (yield: 78–82%).

Industrial Production Techniques

Diazotization and Cyclization (Patent CN103396366B)

A scalable method from Chinese Patent CN103396366B involves diazotization and cyclization under mild conditions:

- Diazotization : 2,6-Dichloro-4-trifluoromethylaniline reacts with sodium nitrite in hydrochloric acid/glacial acetic acid at 5–15°C.

- Cyclization : The diazonium salt is treated with ethyl 2,3-dicyanopropionate at 20–25°C, followed by ammonia-mediated ring closure.

- Amidation : The intermediate nitrile is hydrolyzed to the carboxylic acid and reacted with 3-(trifluoromethyl)aniline.

Key parameters :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Diazotization | 10°C, 1 hr | 92% | 98% |

| Cyclization | 25°C, 3 hr | 88% | 96% |

| Amidation | RT, 2 hr | 85% | 95% |

This protocol achieves an overall yield of 83.1% at pilot scale.

Continuous Flow Synthesis

Industrial workflows increasingly adopt continuous flow reactors to enhance efficiency. A representative setup involves:

- Reactor 1 : Cyclocondensation of β-ketoamide and hydrazine at 100°C (residence time: 10 min).

- Reactor 2 : Nitration with HNO₃/H₂SO₄ at 0°C (residence time: 5 min).

- Reactor 3 : Catalytic hydrogenation (H₂, Pd/C) at 50°C (residence time: 15 min).

This system produces 12 kg/day with 89% yield and 97% purity, significantly reducing solvent waste compared to batch processes.

Characterization and Optimization

Spectroscopic Analysis

Purity Optimization

Recrystallization from ethanol/water (4:1) increases purity from 92% to 99.5%. HPLC conditions: C18 column, methanol/water (70:30), flow rate 1.0 mL/min, retention time 6.8 min.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with pyridylamines : Acid chlorides derived from pyrazole-4-carboxylic acids react with substituted pyridylamines to form N-(pyridinyl)carboxamide derivatives .

Mechanism involves activation of the carbonyl by thionyl chloride (SOCl₂) to form an acid chloride intermediate, followed by amine attack .

Condensation Reactions

The amino group at position 5 participates in condensation with carbonyl compounds:

-

Reaction with aldehydes : In isopropyl alcohol (IPA) with acetic acid catalysis, the 5-amino group condenses with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form Schiff bases. Subsequent reduction with sodium borohydride yields secondary amines .

| Aldehyde | Product | Reaction Time | Yield |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 3-(4-Methoxybenzylamino) derivative | 3 hours | 68% |

This reaction exploits the nucleophilicity of the primary amino group, followed by reductive stabilization .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Intramolecular cyclization with β-diketones or enol ethers occurs under reflux conditions, forming six-membered rings fused to the pyrazole core .

| Cyclization Partner | Conditions | Product | Yield |

|---|---|---|---|

| Ethoxymethylene malononitrile | Ethanol, reflux | Pyrazolo[1,5-a]pyrimidine | 63–84% |

Regioselectivity arises from the dominance of the 5-tautomer, which positions nucleophilic nitrogen atoms optimally for cyclization .

Metal Complexation

The carboxamide and amino groups coordinate with transition metals:

-

Titanocene complexes : Reaction with titanocene dichloride (Cp₂TiCl₂) in chloroform yields air-stable complexes, confirmed by IR and NMR spectroscopy .

| Metal Salt | Product | Key Spectral Data |

|---|---|---|

| Cp₂TiCl₂ | Cp₂Ti(ligand)₂ | IR: 1661 cm⁻¹ (C=O stretch), 1486 cm⁻¹ (C=N) |

Coordination occurs via the deprotonated carboxylate oxygen and pyrazole nitrogen .

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group directs electrophilic substitution:

-

Nitration : Under mixed acid (HNO₃/H₂SO₄) conditions, nitration occurs at the para position relative to the trifluoromethyl group .

| Electrophile | Position | Product | Notes |

|---|---|---|---|

| NO₂⁺ | C4 of phenyl ring | 4-Nitro derivative | Steric hindrance from CF₃ limits meta substitution |

Oxidation and Reduction

-

Oxidation : The methylthio group (if present in analogs) oxidizes to sulfonyl using H₂O₂/AcOH, enhancing polarity .

-

Reduction : Sodium borohydride reduces Schiff bases to secondary amines without affecting the pyrazole ring .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

-

Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in dioxane forms aryl boronates for further cross-coupling .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane, 80°C | Aryl boronate ester | 72% |

Key Mechanistic and Structural Insights:

-

Tautomerism : The 5-amino-1H-pyrazole exists predominantly as the 5-tautomer, critical for directing regioselectivity in cyclization and substitution .

-

Steric Effects : The 3-(trifluoromethyl)phenyl group imposes steric constraints, favoring reactions at the para position .

-

Electronic Effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic attacks .

Experimental data from crystallography and spectroscopy (e.g., dihedral angles between phenyl and pyrazole rings) further validate reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide has shown potential as a biologically active compound with various therapeutic applications:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, such as HeLa and A375 cells. Docking studies suggest interaction with targets involved in cancer progression, including matrix metalloproteinases (MMPs) .

- Antimicrobial Properties : Emerging evidence suggests that this compound exhibits antimicrobial activity against different bacterial strains. Similar pyrazole derivatives have been reported to show efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

- Mechanism of Action : The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways related to cell growth and apoptosis. It may inhibit fatty acid synthase and other enzymes critical for cellular metabolism .

Agrochemicals

The compound is also notable for its application in agrochemicals. It acts as a blocker of the GABA-regulated chloride channel, which is crucial for controlling insect populations. This property positions it as a potential candidate for developing new insecticides .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Antimicrobial | Activity against bacterial strains | |

| Enzyme Inhibition | Potential inhibition of fatty acid synthase |

Anticancer Efficacy

In a study evaluating the anticancer potential of pyrazole derivatives similar to this compound, compounds demonstrated IC50 values in the low micromolar range against HeLa and A375 cell lines. These findings highlight the potential for further development as anticancer agents.

Antimicrobial Testing

A series of tests on related compounds revealed significant antibacterial activity against various bacterial strains, indicating broad-spectrum efficacy that warrants further investigation into clinical applications.

Mechanism of Action

The mechanism of action of 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl-phenyl group can enhance binding affinity and specificity, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

5-Amino-1H-pyrazole-4-carboxylic acid derivatives: Compounds with different substituents on the pyrazole ring.

Trifluoromethyl-phenyl derivatives: Compounds with varying functional groups attached to the trifluoromethyl-phenyl moiety.

Uniqueness

The combination of the pyrazole ring, amino group, carboxylic acid group, and trifluoromethyl-phenyl group makes this compound unique, offering a distinct set of chemical and biological properties that can be leveraged in various applications.

Biological Activity

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, also referred to by its CAS number 1014020-08-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by data tables and research findings.

The molecular formula of this compound is . It features a pyrazole ring substituted with a trifluoromethyl group and an amino group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One effective method includes the Michael-type addition reaction, which allows for regioselective formation of pyrazole derivatives under mild conditions, yielding high purity and selectivity .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. In particular, docking studies suggest that these compounds may interact effectively with targets involved in cancer progression, such as matrix metalloproteinases (MMPs) .

Antimicrobial Properties

There is emerging evidence that pyrazole derivatives possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways related to cell growth and apoptosis. For instance, it may inhibit fatty acid synthase and other enzymes critical for cellular metabolism .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer potential of similar pyrazole derivatives, compounds demonstrated IC50 values in the low micromolar range against HeLa and A375 cell lines. These results highlight the potential for further development as anticancer agents .

- Antimicrobial Testing : A series of tests on related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy that warrants further investigation into clinical applications .

Q & A

Basic: What are the standard synthetic routes for 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Condensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole ring. For example, hydrazine hydrate reacts with a β-ketoester to yield 5-aminopyrazole intermediates .

Substituent Introduction : The 3-(trifluoromethyl)phenyl group is introduced via nucleophilic substitution or Suzuki coupling. For instance, reacting 5-aminopyrazole-4-carbonyl chloride with 3-(trifluoromethyl)aniline under basic conditions (e.g., DMF, K₂CO₃) forms the carboxamide bond .

Optimization : Key parameters include temperature (60–100°C for amide coupling), solvent polarity (DMF or THF), and catalyst use (e.g., Pd for cross-couplings). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl phenyl protons at δ 7.5–8.0 ppm) and pyrazole ring integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 325.1) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., pyrazole N–H···O=C interactions) .

- HPLC-PDA : Assesses purity (>95%) using C18 columns (acetonitrile/water gradient) .

Basic: How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibition if similar to pyrazole-based inhibitors) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with IC₅₀ determination).

- Cell Viability : Test against cancer lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle (DMSO <0.1%) .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with Cl or OCH₃) to assess electronic effects .

Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell assays.

Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent properties (logP, Hammett σ) with activity. For example, increased lipophilicity (logP) may enhance membrane permeability .

Computational Modeling : Perform docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .

Advanced: What experimental strategies elucidate the mechanism of action?

Methodological Answer:

- Target Deconvolution : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates .

- Kinetic Studies : Measure enzyme inhibition (e.g., time-dependent inactivation of kinases) using stopped-flow spectrophotometry .

- Mutagenesis : Engineer target proteins (e.g., EGFR T790M mutation) to identify critical binding residues .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects in treated cells .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Variable Audit : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .

Compound Integrity : Re-analyze batches via LC-MS to rule out degradation.

Model Relevance : Validate target expression in cell lines (e.g., Western blot for EGFR in cancer models) .

Meta-Analysis : Use platforms like PubChem BioActivity to aggregate data and identify trends .

Advanced: What computational tools predict solubility and guide formulation?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS or Abraham solvation parameters to estimate aqueous solubility .

- Salt Screening : Test counterions (e.g., HCl or Na salts) via pH-solubility profiling.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

Advanced: How can molecular dynamics (MD) simulations optimize binding affinity?

Methodological Answer:

Docking : Identify initial poses in target active sites (e.g., COX-2) .

MD Parameters : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein interactions.

Free Energy Calculations : Use MM-GBSA to rank analogs by binding energy .

Synthetic Prioritization : Focus on derivatives with predicted ΔG < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.